1,2-Dimethoxy-4-(1,2,3,4-tetrahydroisoquinolyl)benzene
Description
1,2-Dimethoxy-4-(1,2,3,4-tetrahydroisoquinolyl)benzene is a heterocyclic compound featuring a dimethoxy-substituted benzene ring fused to a tetrahydroisoquinoline moiety. This structure confers neurotropic properties, as demonstrated in studies on tetrahydroisoquinoline derivatives. Evidence indicates that such compounds exhibit sedative and neuroprotective activities, with variations in substituents (e.g., silicon atoms, hydroxyl groups, or alkyl chains) significantly altering pharmacological profiles .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-15-8-7-13(11-16(15)20-2)17-14-6-4-3-5-12(14)9-10-18-17/h3-8,11,17-18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKCIQYLSXLYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CC=C3CCN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-(1,2,3,4-tetrahydroisoquinolyl)benzene typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which is then further functionalized to introduce the methoxy groups on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-(1,2,3,4-tetrahydroisoquinolyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroisoquinoline moiety to dihydroisoquinoline or isoquinoline.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1,2-Dimethoxy-4-(1,2,3,4-tetrahydroisoquinolyl)benzene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets and pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly for neurodegenerative disorders and infectious diseases.
Industry: The compound’s unique structure and properties make it useful in material science and catalysis.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-(1,2,3,4-tetrahydroisoquinolyl)benzene involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as neurotransmitter release or inhibition of pathogen growth .
Comparison with Similar Compounds
[N-(1,2,3,4-Tetrahydroisoquinolyl)]Acetic Acid Sodium Salt (Compound 18)
- Structure: Tetrahydroisoquinoline linked to an acetic acid group.
- Activity : Prolongs hexenal anesthesia (1.85× control) and acts as a phenamine antagonist. Low toxicity (LD₅₀ = 3550 mg·kg⁻¹) .
- Comparison: The sodium salt’s polar acetic acid group enhances solubility and bioavailability compared to the target compound’s unsubstituted tetrahydroisoquinolyl group, which may favor CNS penetration.
6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-4-ol Hydrochloride
- Structure: Dimethoxybenzene with a hydroxylated tetrahydroisoquinoline.
- Activity : Anticonvulsant effects, increasing corazole convulsion thresholds (up to 323% in clonic phase) .
Silicon-Containing Analogs (Silatetrahydroisoquinolines)
- Example: N-(2’-Hydroxyethyl)-4,4-dimethyl-4-sila-1,2,3,4-tetrahydroisoquinoline (Compound 1).
- Activity: Shortens ethanol-induced sleeping time (33–42% reduction), indicating antihypnotic effects .
- Comparison: Silicon substitution alters electronic properties and steric bulk, shifting activity from sedation (target compound) to ethanol antagonism.
Substituent Variants on the Benzene Ring
Methylisoeugenol (1,2-Dimethoxy-4-(1-propenyl)benzene)
- Structure: Propenyl substituent instead of tetrahydroisoquinoline.
- Activity : Used in aromatics and flavoring (e.g., cosmetics, beverages) due to its volatile propenyl group .
- Comparison: The absence of the tetrahydroisoquinoline ring eliminates neurotropic activity, emphasizing the critical role of the heterocycle in CNS targeting.
4-(Azidomethyl)-1,2-Dimethoxybenzene
- Structure : Azidomethyl substituent on dimethoxybenzene.
- Activity : Reactive intermediate for click chemistry or photopharmacology .
- Comparison: The azide group enables synthetic versatility but lacks inherent neuroactivity, unlike the tetrahydroisoquinoline moiety.
Mechanistic and Structural Insights
- Role of Substituents: Polar groups (e.g., hydroxyl, acetic acid) enhance solubility and receptor binding but may reduce blood-brain barrier penetration. Lipophilic groups (e.g., tetrahydroisoquinoline, propenyl) favor CNS activity or aromatic applications .
- Silicon Effects: Silicon-containing analogs exhibit unique antihypnotic activity, likely due to altered steric and electronic profiles compared to carbon-based heterocycles .
- Toxicity Trends : Sodium salts (e.g., Compound 18) show lower toxicity, suggesting ionic derivatives may improve safety profiles for therapeutic use .
Biological Activity
1,2-Dimethoxy-4-(1,2,3,4-tetrahydroisoquinolyl)benzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 215.30 g/mol. The presence of methoxy groups and a tetrahydroisoquinoline moiety suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit anticancer activities. For instance, a study demonstrated that certain tetrahydroisoquinoline derivatives could inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The compound's structure allows it to interact with microtubules, leading to apoptosis in cancer cells.
Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound | Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate Inhibition | Tubulin Polymerization Inhibition |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Strong Inhibition | Apoptosis Induction |
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide | Antiproliferative | Targeting Tubulin |
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have shown promise in neuroprotection. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. A study highlighted the role of these compounds in enhancing dopamine levels in models of Parkinson’s disease .
Case Study: Neuroprotection in Parkinson's Disease
In a preclinical model of Parkinson's disease, administration of this compound resulted in a significant increase in dopaminergic neuron survival compared to control groups. The compound was found to reduce oxidative stress markers and improve motor function .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It can influence pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.
- Antioxidant Activity : Its structure allows it to scavenge free radicals and reduce oxidative stress.
Safety and Toxicology
Toxicological assessments have indicated that while the compound shows promising biological activity, it also necessitates careful evaluation regarding its safety profile. Studies on related compounds suggest low genotoxicity and minimal reproductive toxicity at therapeutic doses .
Table 2: Toxicological Profile
| Endpoint | Result |
|---|---|
| Genotoxicity | Negative (Ames Test) |
| Reproductive Toxicity | No significant effects |
| Skin Sensitization | Not sensitizing |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
